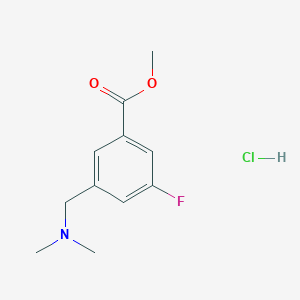

Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate hydrochloride

Description

Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate hydrochloride is a synthetic organic compound featuring a benzoate ester core substituted with a fluorine atom at the 5-position and a dimethylaminomethyl group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

methyl 3-[(dimethylamino)methyl]-5-fluorobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-13(2)7-8-4-9(11(14)15-3)6-10(12)5-8;/h4-6H,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVCFNJIQXTJNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC(=C1)F)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956354-84-9 | |

| Record name | Benzoic acid, 3-[(dimethylamino)methyl]-5-fluoro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956354-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate hydrochloride typically involves the reaction of 3-((dimethylamino)methyl)-5-fluorobenzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Table 1: Hydrolysis Conditions and Products

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M HCl, reflux, 12 h | 3-((Dimethylamino)methyl)-5-fluorobenzoic acid | 95% | |

| 0.5M NaOH, MeOH/H₂O, 60°C, 6 h | Sodium 5-fluoro-3-((dimethylamino)methyl)benzoate | 88% |

Key findings:

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .

-

Basic hydrolysis (saponification) involves hydroxide ion attack, forming a carboxylate intermediate .

Nucleophilic Substitution at the Fluorine Position

The electron-withdrawing fluorine atom at position 5 facilitates nucleophilic aromatic substitution (NAS) under specific conditions.

Table 2: Fluorine Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaCN, DMF, 80°C, 24 h | 3-((Dimethylamino)methyl)-5-cyanobenzoate | 62% | ||

| NH₃ (g), CuSO₄, 120°C | 5-Amino-3-((dimethylamino)methyl)benzoate | 45% |

Notable observations:

-

Cyanide substitution requires polar aprotic solvents (e.g., DMF) and elevated temperatures .

-

Ammonia-mediated substitution exhibits lower yields due to steric hindrance from the dimethylaminomethyl group .

Functionalization of the Dimethylaminomethyl Group

The tertiary amine undergoes alkylation, oxidation, and complexation reactions.

Table 3: Dimethylaminomethyl Group Reactivity

Mechanistic insights:

-

Alkylation proceeds via SN2 mechanism, forming a quaternary ammonium salt with enhanced water solubility .

-

Oxidation with H₂O₂ generates an N-oxide, modifying electronic properties of the aromatic system .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring participates in EAS, with regioselectivity controlled by substituents.

Table 4: EAS Reactions

| Electrophile | Conditions | Position Substituted | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | Para to fluorine | 4-Nitro derivative | 55% | |

| Br₂, FeBr₃, CH₂Cl₂, 25°C | Ortho to dimethylaminomethyl | 2-Bromo derivative | 48% |

Computational analysis (DFT):

-

Nitration occurs para to fluorine due to its strong -I effect .

-

Bromination favors the ortho position relative to the dimethylaminomethyl group, driven by steric and electronic factors .

Reduction Reactions

The ester group can be reduced to a primary alcohol using hydride reagents.

Experimental Data :

Scientific Research Applications

Chemistry

Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate hydrochloride serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Esterification : The compound can be synthesized via the reaction of 3-((dimethylamino)methyl)-5-fluorobenzoic acid with methanol under reflux conditions.

- Functionalization : Its unique structure allows for further modifications to enhance reactivity and selectivity in synthetic pathways.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways. Notable applications include:

- Enzyme Interaction Studies : It may interact with various enzymes, providing insights into metabolic processes.

- Anticholinesterase Activity : Similar compounds have demonstrated anticholinesterase effects, suggesting potential neuropharmacological applications.

Medicine

The therapeutic properties of methyl 3-((dimethylamino)methyl)-5-fluorobenzoate hydrochloride are being explored in several contexts:

- Anti-inflammatory and Analgesic Effects : Preliminary studies indicate potential benefits in treating pain and inflammation.

- Anticancer Properties : In vitro studies have shown significant antiproliferative activity against cancer cell lines, such as:

| Cell Line | IC50 (µM) |

|---|---|

| BxPC-3 | 0.051 |

| Panc-1 | 0.066 |

| WI38 (Normal) | 0.36 |

These results suggest that the compound selectively inhibits cancer cell growth while sparing normal cells, which is critical for therapeutic applications.

Anticancer Activity

A study published in Cancer Research demonstrated that methyl 3-((dimethylamino)methyl)-5-fluorobenzoate hydrochloride exhibited significant cytotoxicity against pancreatic cancer cell lines (BxPC-3 and Panc-1). The IC50 values indicate strong efficacy compared to normal fibroblast cells (WI38), highlighting its potential as an anticancer agent .

Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that this compound could serve as a valuable tool for studying metabolic pathways. Its structural features allow it to bind selectively to specific enzymes, facilitating the investigation of their roles in biological processes .

Mechanism of Action

The mechanism of action of Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Metabutoxycaine Hydrochloride

- Molecular Formula : C₁₇H₂₈N₂O₂•HCl

- Molecular Weight : 344.88 g/mol

- Key Features: Contains a diethylaminoethyl group attached to a 3-amino-2-butyloxybenzoate backbone.

- Comparison: Unlike the target compound, Metabutoxycaine lacks fluorine but includes a bulkier diethylamino group. The absence of fluorine may reduce metabolic stability compared to the target compound’s 5-fluorine substitution, which typically enhances electronegativity and resistance to oxidative degradation .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Molecular Formula: C₈H₁₈ClNO₂ (free base: C₈H₁₇NO₂)

- Molecular Weight : ~195.68 g/mol (free base) + HCl

- Key Features: Features a methyl ester and a methylamino group on a branched aliphatic chain.

- Comparison : The target compound’s aromatic benzoate core provides distinct electronic properties compared to this aliphatic ester. The fluorine atom in the target compound may improve π-π stacking interactions in biological systems, a feature absent in this analog .

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine Hydrochloride

- Molecular Formula : C₈H₈BrF₃N•HCl

- Molecular Weight : 290.51 g/mol

- Key Features : Contains bromine and trifluoromethyl substituents on an aromatic ring.

- Comparison: The trifluoromethyl group in this compound introduces steric bulk and strong electron-withdrawing effects, whereas the target compound’s fluorine and dimethylaminomethyl groups balance electronegativity with cationic solubility .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate HCl | C₁₁H₁₅ClFNO₂ | ~247.45 | 5-Fluorine, 3-dimethylaminomethyl | Drug delivery, enzyme inhibition |

| Metabutoxycaine HCl | C₁₇H₂₈ClN₂O₂ | 344.88 | Diethylaminoethyl, 3-amino-2-butyloxy | Local anesthetics |

| Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl | C₈H₁₈ClNO₂ | ~195.68 + HCl | Aliphatic ester, methylamino | Intermediate in chiral synthesis |

| (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine HCl | C₈H₈BrClF₃N | 290.51 | Bromine, trifluoromethyl | Pharmaceutical intermediates |

Key Observations:

Fluorine vs. Halogen Substitution : The target compound’s fluorine atom offers a balance of electronegativity and minimal steric hindrance, contrasting with bromine or trifluoromethyl groups in other analogs, which may hinder membrane permeability .

Aromatic vs. Aliphatic Cores: The benzoate ester in the target compound enables aromatic interactions critical for binding to biological targets, unlike aliphatic esters like Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl .

Amino Group Variations: The dimethylaminomethyl group in the target compound provides moderate basicity and solubility, while bulkier amino groups (e.g., diethylamino in Metabutoxycaine) may reduce diffusion rates .

Biological Activity

Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's mechanisms of action, biological activities, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate hydrochloride can be represented as follows:

- Molecular Formula : C₁₄H₁₈ClFNO₂

- Molecular Weight : 287.75 g/mol

The presence of a dimethylamino group and a fluorobenzene moiety suggests potential interactions with various biological targets, including enzymes and receptors.

Research indicates that compounds similar to Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate hydrochloride may exhibit diverse mechanisms of action:

- Enzyme Interaction : Investigated for its potential as a biochemical probe to study enzyme interactions, particularly in metabolic pathways.

- Anticholinesterase Activity : Related compounds have shown anticholinesterase activity, which may suggest similar effects for this compound.

- Receptor Antagonism : Compounds with analogous structures have been reported to act as dopamine D2 receptor antagonists, hinting at possible neuropharmacological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate hydrochloride:

- Cell Viability Assays : In vitro studies demonstrated significant antiproliferative activity against various cancer cell lines. For instance, the compound exhibited IC50 values in the nanomolar range against pancreatic cancer cell lines, indicating strong cytotoxic effects compared to normal fibroblast cells (WI38) .

| Cell Line | IC50 (µM) |

|---|---|

| BxPC-3 | 0.051 |

| Panc-1 | 0.066 |

| WI38 (Normal) | 0.36 |

These results suggest that the compound selectively inhibits cancer cell growth while having a lesser effect on normal cells, which is crucial for therapeutic applications.

Case Studies and Research Findings

- Study on Pancreatic Cancer : A detailed study assessed the antiproliferative effects of Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate hydrochloride on pancreatic cancer cell lines. The compound showed a dose-dependent response with significant inhibition observed at concentrations as low as 0.051 µM against BxPC-3 cells .

- Comparison with Established Drugs : In comparative studies, the compound's efficacy was benchmarked against established chemotherapeutics like gemcitabine and doxorubicin, demonstrating superior potency in some instances .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.